molecular formula C26H23ClN4O5 B2553436 ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-97-7

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2553436
CAS No.: 534580-97-7
M. Wt: 506.94
InChI Key: NFJVJSQBJXIFLD-FAJYDZGRSA-N
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Description

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by its triazatricyclic core, which is fused with various functional groups, including an ethyl ester, a chlorobenzoyl group, and an oxolan-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of a suitable triazatricyclic precursor with 4-chlorobenzoyl chloride under basic conditions to form the chlorobenzoyl-imino intermediate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to introduce the ethyl ester group. The final step involves the addition of oxolan-2-ylmethyl bromide to the triazatricyclic core under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imino group to an amine or reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl moiety, where nucleophiles like amines or thiols can replace the bromide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazatricyclic derivatives.

Scientific Research Applications

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex triazatricyclic compounds and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzoyl group may facilitate binding to hydrophobic pockets, while the triazatricyclic core may interact with specific active sites. The oxolan-2-ylmethyl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in having an ethyl ester and a triazatricyclic core but differs in the substitution pattern and functional groups.

    Ethyl 2-{[((2E)-2-{2,4-bis[(4-chlorobenzoyl)oxy]phenyl}imino)methyl]amino}-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares the chlorobenzoyl group but has a different core structure and additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the triazatricyclic core, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article summarizes its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological properties:

  • Chemical Formula : C27H27ClN4O4
  • CAS Number : 845802-56-4
  • Molecular Weight : 487.98 g/mol

The presence of the chlorobenzoyl group and triazatricyclo structure suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to ethyl 6-(4-chlorobenzoyl)imino derivatives exhibit significant antitumor activities. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The specific mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Ethyl 6-(4-chlorobenzoyl)imino derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes . In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes relevant to disease processes. For example, it has been tested as a potential inhibitor of SIRT1/2, which are NAD+-dependent deacetylases implicated in cancer and metabolic disorders . The inhibition of these enzymes suggests a role in regulating cellular metabolism and gene expression.

Study on Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including ethyl 6-(4-chlorobenzoyl)imino compounds. The results showed that these compounds significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Antimicrobial Testing

A comprehensive antimicrobial study assessed the efficacy of ethyl 6-(4-chlorobenzoyl)imino compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorMCF-75.2Journal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus12.5Microbial Drug Resistance
AntimicrobialEscherichia coli15.0Microbial Drug Resistance
Enzyme InhibitionSIRT1/2IC50 not reportedDrug Design Development

Properties

IUPAC Name

ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVJSQBJXIFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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